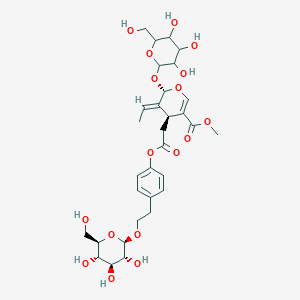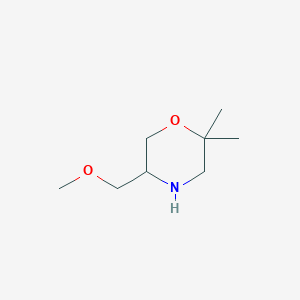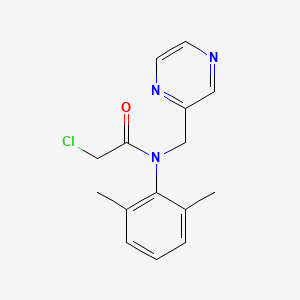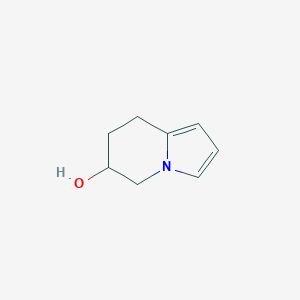
2-methyl-4-nitro-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID typically involves the nitration of 2-methylimidazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring . The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-nitration or degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain high-quality 2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID suitable for various applications.
Types of Reactions:
Oxidation: The nitro group in 2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The carboxylic acid group can undergo hydrolysis reactions, especially under acidic or basic conditions, leading to the formation of corresponding carboxylate salts or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Amino derivatives of the imidazole.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Carboxylate salts or esters.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID, particularly in its antimicrobial role, involves the reduction of the nitro group to reactive intermediates that can damage microbial DNA and other cellular components . This reduction process is facilitated by microbial enzymes, leading to the selective toxicity of the compound towards anaerobic organisms.
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used for similar therapeutic purposes as metronidazole.
Dimetridazole: Also a nitroimidazole, used in veterinary medicine.
Uniqueness: 2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in various chemical and biological processes. Its carboxylic acid group provides additional functionality that can be exploited in synthetic chemistry and drug development.
Conclusion
2-METHYL-5-NITRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable intermediate in the synthesis of complex molecules and a promising candidate for antimicrobial drug development.
Properties
CAS No. |
116273-51-9 |
|---|---|
Molecular Formula |
C5H5N3O4 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
2-methyl-5-nitro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O4/c1-2-6-3(5(9)10)4(7-2)8(11)12/h1H3,(H,6,7)(H,9,10) |
InChI Key |
ZHXPAPFCABVFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)


![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
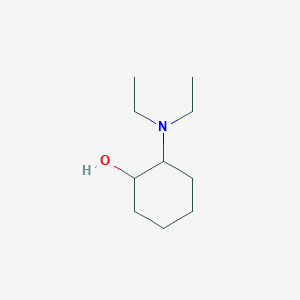
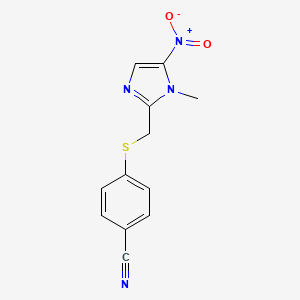
![Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12932944.png)
